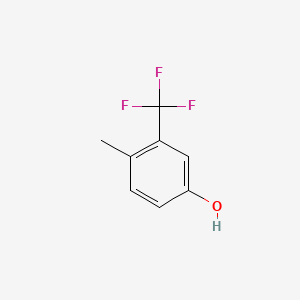

4-Methyl-3-(trifluoromethyl)phenol

Description

Contextualization of 4-Methyl-3-(trifluoromethyl)phenol within the Trifluoromethylated Aromatic Scaffold Landscape

Trifluoromethylated aromatic scaffolds are foundational building blocks in the design of a vast array of functional molecules, including pharmaceuticals and agrochemicals. beijingyuji.comnih.gov The presence of the CF3 group on an aromatic ring can alter its electronic properties, improve metabolic stability against oxidative processes, and increase its binding affinity to biological targets. mdpi.combeijingyuji.com This makes compounds featuring this motif highly valuable.

This compound, with its specific substitution pattern of a methyl and a trifluoromethyl group on a phenol (B47542) ring, is a distinct entity within this landscape. It belongs to the class of organic compounds known as trifluoromethylbenzenes. drugbank.com The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, combined with the reactive hydroxyl group of the phenol, makes it a versatile intermediate for further chemical modification. The structure of a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, has been analyzed, highlighting the non-planar relationship that can exist between the substituted phenol ring and other aromatic moieties. nih.gov

Below are the chemical properties of this compound:

| Property | Value |

| CAS Number | 1017778-16-3 |

| Molecular Formula | C8H7F3O |

| Molecular Weight | 176.14 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C8H7F3O/c1-5-2-3-6(12)4-7(5)8(9,10,11)/h2-4,12H,1H3 sigmaaldrich.com |

| InChIKey | YYUSFELHBJJWPU-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CC1=C(C=C(C=C1)O)C(F)(F)F uni.lu |

Academic and Research Significance of Trifluoromethylphenolic Derivatives in Advanced Organic Synthesis

Trifluoromethylphenolic derivatives, such as this compound, are of significant academic and research interest primarily as intermediates in advanced organic synthesis. beijingyuji.com The unique electronic and steric properties conferred by the trifluoromethyl group make these compounds valuable starting materials for creating more complex molecules with desirable biological or material properties. hovione.com

In medicinal chemistry, the trifluoromethylphenol moiety is found in a number of drugs. For instance, the antidepressant drug Fluoxetine contains a 4-(trifluoromethyl)phenoxy group, underscoring the importance of this structural motif in developing neurologically active agents. mdpi.com Similarly, the anti-cancer drug Sorafenib and the glaucoma medication Travoprost also feature trifluoromethylphenyl groups. mdpi.com These examples highlight the utility of trifluoromethylphenols as precursors to a wide range of therapeutic agents.

The application of these derivatives extends to the agrochemical industry. researchgate.net Fluorinated compounds, particularly those with trifluoromethyl groups, are integral to the design of modern herbicides, insecticides, and fungicides. wikipedia.orgyoutube.com The trifluoromethyl group can enhance the potency and stability of these agents. youtube.com For example, the herbicide Fluazifop-butyl contains a trifluoromethyl-substituted pyridine (B92270) ring, which is conceptually related to trifluoromethylphenols in its use as a key building block. nih.gov The synthesis of such complex molecules often relies on the availability of versatile, appropriately substituted building blocks like this compound.

Historical Development of Trifluoromethylation Methodologies Relevant to Aromatic Phenols

The ability to introduce a trifluoromethyl group onto an aromatic ring has been a long-standing goal in organic synthesis, with methodologies evolving significantly over time. The first investigations into the biological activity of trifluoromethylated compounds date back to 1927. wikipedia.org

Early methods for trifluoromethylation were often harsh. An early breakthrough was the Swarts reaction, first reported in 1892, which utilized antimony fluoride (B91410) to convert benzotrichlorides to their trifluoromethylated counterparts. nih.govwikipedia.org In the 1960s, copper-mediated reactions, such as the McLoughlin-Thrower reaction, provided a means for the coupling of iodofluoroalkanes with iodoarenes. wikipedia.orgacs.org These foundational methods paved the way for more refined techniques.

A significant advancement came with the development of trifluoromethyltrimethylsilane (TMSCF3), often called Ruppert's reagent, in 1984. wikipedia.orgacs.org In 1989, its use for the nucleophilic trifluoromethylation of carbonyl compounds was reported, and in the same year, it was applied to the synthesis of trifluoromethylated phenols and anilines. wikipedia.org This reagent allowed for the introduction of the CF3 group under milder conditions.

More recently, the field has seen the emergence of powerful new methods, including photoredox catalysis. wikipedia.org These techniques often use a photocatalyst and a light source to generate trifluoromethyl radicals from various precursors, such as triflyl chloride or trifluoroacetic acid, under exceptionally mild, room-temperature conditions. wikipedia.orgchemrxiv.org These modern methods have broadened the scope and accessibility of trifluoromethylated aromatic compounds, including phenols. chemistryviews.org The development of electrophilic trifluoromethylating reagents, such as the Yagupolskii and Umemoto reagents, has further expanded the toolkit for chemists, allowing for the direct trifluoromethylation of electron-rich aromatic systems like phenols. beilstein-journals.org There are also methods for the direct O-trifluoromethylation of phenols to form aryl trifluoromethyl ethers, utilizing reagents like silver catalysts or proceeding through xanthate intermediates. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUSFELHBJJWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 3 Trifluoromethyl Phenol

Catalytic Strategies for Direct Trifluoromethylation of Phenolic Precursors

Direct C-H trifluoromethylation of phenolic compounds presents an atom-economical and efficient route to trifluoromethylated phenols. This approach avoids the need for pre-functionalized substrates, thereby streamlining the synthetic process.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-trifluoromethyl (C-CF3) bonds. Various metals, including palladium, copper, and nickel, have been successfully employed in these transformations.

Recent advancements have focused on the development of practical and general methods for the trifluoromethylation of readily available phenol (B47542) derivatives. For instance, a nickel-mediated approach utilizes trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethylating agent. nih.gov This method relies on the activation of the aryl C-O bond and has shown broad utility in incorporating the trifluoromethyl group into aromatic systems. nih.gov

Copper-catalyzed methods have also been extensively studied for the trifluoromethylation of aromatic compounds. beilstein-journals.orgnih.gov These reactions often involve the use of various trifluoromethyl sources, such as Togni's reagent or trifluoromethyl sulfonium (B1226848) salts. beilstein-journals.orgnih.gov The combination of photoredox and copper catalysis has enabled the trifluoromethylation of aryl boronic acids, expanding the scope of accessible trifluoromethylated arenes. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions represent another key strategy. d-nb.info These methods often proceed through a Pd(II)/Pd(IV) catalytic cycle, involving the formation of a Pd(II)-aryl complex followed by reaction with a trifluoromethyl source and subsequent reductive elimination to form the desired product. d-nb.info

A recent visible-light-promoted method allows for the multiple trifluoromethylation of phenol derivatives using the readily available CF3I as the trifluoromethyl source. chemistryviews.org This reaction proceeds at room temperature and can be enhanced by a cyanoarene-based photocatalyst, providing access to multi-CF3-substituted phenols. chemistryviews.org

Table 1: Comparison of Transition-Metal-Catalyzed Trifluoromethylation Methods

| Catalyst System | Trifluoromethyl Source | Substrate Scope | Key Features |

| Nickel/PMe3 | TMSCF3 | Phenol derivatives | C-O bond activation |

| Copper/Photoredox | Aryl boronic acids | Broad | Mild reaction conditions |

| Palladium | Various 'CF3' reagents | Aryl halides, organometallics | High oxidation state intermediates |

| Visible Light/Cs2CO3 | CF3I | Phenol derivatives | Multiple trifluoromethylations |

Organocatalytic Trifluoromethylation

Organocatalysis offers a metal-free alternative for the synthesis of trifluoromethylated compounds, often providing high enantioselectivity. A notable example is the enantioselective α-trifluoromethylation of aldehydes, which can serve as precursors to chiral trifluoromethylated building blocks. nih.govorganic-chemistry.orgnih.govprinceton.edu This method merges enamine catalysis with photoredox catalysis, using a chiral imidazolidinone catalyst and a photocatalyst like an iridium complex. nih.govorganic-chemistry.orgnih.govprinceton.edu The reaction proceeds through the formation of an electrophilic trifluoromethyl radical that adds to a chiral enamine intermediate. nih.govorganic-chemistry.orgprinceton.edu

Regioselective Functionalization Approaches for Phenolic Aromatic Systems

Controlling the position of functionalization on the aromatic ring is crucial for the synthesis of specific isomers like 4-methyl-3-(trifluoromethyl)phenol. Regioselective strategies ensure the desired substitution pattern is achieved with high precision.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the site-specific functionalization of aromatic compounds. nih.govbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For phenolic substrates, the hydroxyl group can be converted into a suitable DMG, such as an O-aryl carbamate (B1207046). thieme-connect.comcdnsciencepub.com Subsequent treatment with an organolithium base followed by quenching with an electrophile introduces a substituent at the ortho position with high regioselectivity. thieme-connect.comcdnsciencepub.com The carbamate group can then be easily cleaved to regenerate the phenol. thieme-connect.com

Remote Functionalization Techniques

While DoM is effective for ortho-functionalization, accessing other positions on the aromatic ring can be more challenging. Remote functionalization techniques aim to introduce substituents at positions further away from the initial functional group. While specific examples for the direct synthesis of this compound via remote functionalization are less common, the principles of controlling regioselectivity through electronic and steric effects are fundamental in organic synthesis. For instance, radical-based C-H functionalization of electron-deficient heteroarenes has shown that the regioselectivity can be tuned by modifying reaction conditions such as solvent and pH. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Trifluoromethylphenols

The growing emphasis on sustainable chemistry has prompted the development of more environmentally friendly synthetic methods. This includes the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste.

Biocatalysis offers a green approach to trifluoromethylation. A method employing a laccase enzyme has been developed for the trifluoromethylation of unprotected phenols. nih.gov This reaction proceeds under mild conditions and relies on the recombination of a phenol radical cation, generated by the laccase, and a CF3 radical. nih.gov

The development of processes that utilize abundant and inexpensive starting materials is another key aspect of green chemistry. For example, methods for the direct C-H trifluoromethylation of (hetero)arenes using trifluoroacetic acid, an inexpensive and abundant reagent, have been reported. chemrxiv.org These reactions often employ photoredox catalysis to generate fluoroalkyl radicals under mild conditions. chemrxiv.org

Furthermore, the synthesis of p-cresol, a precursor to this compound, has been explored using solid acid catalysts for the alkylation of phenol with methanol, aiming to replace traditional, more hazardous methods. conicet.gov.arconicet.gov.ar

The synthesis of trifluoromethanesulfonyl fluoride (B91410) (TFSF), a related fluorinated compound, has been achieved through an eco-conscious process involving a halogen exchange reaction with high purity and scalability, highlighting the potential for greener production of fluorinated chemicals. mdpi.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant step towards greener and more efficient chemical synthesis. By eliminating the need for volatile organic solvents, these methods reduce waste, minimize environmental impact, and can sometimes lead to unique reactivity and selectivity. Mechanochemistry, the use of mechanical force to induce chemical reactions, is a prominent solvent-free technique.

While the direct mechanochemical synthesis of this compound has not been extensively reported, the principles of mechanochemistry suggest its potential applicability. Research in the solvent-free synthesis of complex organic molecules has demonstrated the feasibility of various reaction types under mechanochemical conditions, including C-H functionalization and the formation of polyaromatic hydrocarbons. researchgate.netnih.gov For instance, the rhodium-catalyzed C-H methylation of hetero(arenes) has been successfully achieved in a solvent-free mechanochemical environment, showcasing excellent functional group tolerance and shorter reaction times compared to solution-based methods. nih.gov

A hypothetical mechanochemical approach to this compound could involve the direct hydroxylation of a suitable precursor, such as 1-methyl-2-(trifluoromethyl)benzene, or the rearrangement of a corresponding peroxide. The high energy input from milling could facilitate bond cleavage and formation without the need for a solvent medium.

Table 1: Examples of Solvent-Free Mechanochemical Syntheses

| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| C-H Methylation | Hetero(arenes) | [Cp*RhCl₂]₂, MeB(OH)₂ | Milling (36 Hz) | 62% | nih.gov |

| Diimide Synthesis | 3,3′,4,4′-Biphenyltetracarboxylic anhydride, Alkylanilines | None | Ball Milling (20 Hz, 15 min) | 95-99% | mdpi.com |

| Polyaromatic Hydrocarbon Synthesis | Phthalaldehyde derivatives | Various | Ball Milling | High | researchgate.net |

This table presents data from mechanochemical syntheses of various compound classes to illustrate the potential of this solvent-free technique.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. sigmaaldrich.com For the synthesis of this compound, the most promising biocatalytic approach is the regioselective hydroxylation of a suitable precursor, such as 4-methyl-3-(trifluoromethyl)benzene. Cytochrome P450 monooxygenases are a well-studied class of enzymes capable of performing such hydroxylations on a wide range of substrates, including aromatic compounds. nih.govnih.gov

Researchers have successfully engineered cytochrome P450 enzymes to achieve the hydroxylation of non-native substrates with high efficiency and selectivity. nih.gov For example, an Escherichia coli whole-cell biocatalyst expressing an engineered cytochrome P450 has been developed for the direct hydroxylation of benzene (B151609) to phenol, achieving a yield of 59%. nih.gov This demonstrates the potential for developing a specific biocatalyst for the desired transformation of 4-methyl-3-(trifluoromethyl)benzene. The key challenge lies in discovering or engineering an enzyme that can accommodate the substituted benzene ring and direct the hydroxylation to the desired position.

Table 2: Potential Biocatalytic Hydroxylation for this compound Synthesis

| Substrate | Biocatalyst | Reaction Type | Key Parameters | Potential Product |

| 4-Methyl-3-(trifluoromethyl)benzene | Engineered Cytochrome P450 Monooxygenase | Aromatic Hydroxylation | Whole-cell system, pH 7.0, 30°C | This compound |

This table outlines a hypothetical biocatalytic process based on existing research in the field.

The one-pot, multi-enzymatic synthesis of all four stereoisomers of 4-methylheptan-3-ol from an unsaturated ketone highlights the power of combining different enzymes to create multiple stereocenters with high precision. nih.gov A similar cascade approach could be envisioned for the synthesis of more complex phenol derivatives.

Flow Chemistry Applications in Continuous Synthesis of Phenolic Compounds

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgbeilstein-journals.org While the direct continuous flow synthesis of this compound is not explicitly documented, the modular nature of flow chemistry makes it well-suited for the multi-step synthesis of highly functionalized aromatic compounds. acs.orgrsc.org

A potential continuous flow process for the synthesis of this compound could involve a sequence of reactions such as:

Trifluoromethylation: A key step could be the introduction of the CF₃ group onto a phenolic precursor or an aromatic ring that is later converted to a phenol. Silver-mediated oxidative trifluoromethylation of phenols using CF₃SiMe₃ is a known method that could potentially be adapted to a flow regime. nih.gov

Nitration and Reduction: A common route to phenols involves the nitration of an aromatic ring, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis. Each of these steps has been successfully implemented in continuous flow systems.

Benzyne (B1209423) Intermediate: The generation of highly reactive intermediates like benzyne can be safely and efficiently managed in a continuous flow setup. A protocol for the preparation of benzyne from 1-bromo-2-iodobenzene (B155775) and its subsequent use in the synthesis of functionalized biaryl compounds has been developed, showcasing the potential for complex molecular construction in flow. rsc.org

Table 3: Example of a Multi-Step Continuous Flow Synthesis

| Reaction Sequence | Reactants | Reagents/Catalysts | Residence Time | Yield | Reference |

| Amide formation → Nucleophilic substitution → Buchwald–Hartwig coupling | Various | Various | Not specified | Not specified | beilstein-journals.org |

| Grignard addition → Lithiation → Coupling → Elimination | Weinreb amide, Aryl bromide | PhMgBr, nBuLi, TFA | 5 min → 7 min → 10 s → 3 min | 84% (E/Z mixture) | acs.org |

This table provides examples of multi-step syntheses performed in continuous flow, demonstrating the feasibility of this approach for complex molecules.

The development of a continuous flow synthesis for this compound would require careful optimization of each reaction step, including reactor design, temperature, pressure, and residence time. However, the existing literature on the flow synthesis of other complex pharmaceuticals provides a strong foundation for such an endeavor. acs.orgbeilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 4 Methyl 3 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 4-Methyl-3-(trifluoromethyl)phenol is activated towards electrophilic aromatic substitution. The hydroxyl group strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. However, the C4 position is already occupied by the methyl group. The C2 position is sterically hindered by the adjacent bulky trifluoromethyl group. The methyl group, an ortho-, para-director, activates the C2, C6 (ortho) and C5 (para to the hydroxyl group) positions. The trifluoromethyl group, a meta-director, deactivates the ring but directs to the C5 position. Consequently, electrophilic substitution is anticipated to occur predominantly at the C6 and C2 positions, which are ortho to the powerfully activating hydroxyl group, and potentially at the C5 position.

While specific halogenation studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on analogous compounds, such as 3-(trifluoromethyl)phenol (B45071). acs.org Halogenation is expected to proceed readily due to the activated nature of the phenolic ring. byjus.com

Research on the bromination of 3-(trifluoromethyl)phenol in carbon tetrachloride revealed that monobromination yields a mixture of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol. acs.org Attempted dibromination resulted in a mixture of di- and tri-brominated products, indicating that the introduction of the first bromine atom does not sufficiently deactivate the ring to prevent further reaction. acs.org

Applying these findings to this compound, reaction with electrophilic halogenating agents like bromine (Br₂) in a non-polar solvent or N-bromosuccinimide (NBS) is predicted to yield monohalogenated products, primarily at the less sterically hindered C6 position. Further halogenation could lead to di-substituted products.

Table 1: Predicted Halogenation Reactions of this compound

| Reagent(s) | Predicted Major Product(s) | Reaction Type |

| Br₂ in CCl₄ | 6-Bromo-4-methyl-3-(trifluoromethyl)phenol | Monobromination |

| N-Chlorosuccinimide (NCS) | 6-Chloro-4-methyl-3-(trifluoromethyl)phenol | Monochlorination |

| Br₂ (excess) in H₂O | 2,6-Dibromo-4-methyl-3-(trifluoromethyl)phenol | Dibromination |

Phenols are highly susceptible to nitration, often requiring only mild conditions. byjus.com The nitration of 4-(trifluoromethylthio)phenol, a structurally related compound, proceeds selectively with 65% nitric acid to yield a mononitrated product, demonstrating the feasibility of nitrating such electron-deficient rings. rsc.orgrsc.org The existence of 4-Nitro-3-(trifluoromethyl)phenol as a commercial chemical further confirms that the 3-(trifluoromethyl)phenol scaffold can be successfully nitrated. nih.govnist.gov

For this compound, treatment with dilute nitric acid at moderate temperatures is expected to introduce a single nitro group, likely at the C6 position, directed by the hydroxyl group. The use of concentrated nitric acid or mixed acid (HNO₃/H₂SO₄) could potentially lead to polynitration.

Sulfonation of phenols typically requires treatment with concentrated or fuming sulfuric acid (H₂SO₄/SO₃). This reversible reaction is also governed by the directing effects of the ring substituents. For this compound, sulfonation is expected to yield the sulfonic acid derivative with the substituent at the C6 position.

Table 2: Predicted Nitration and Sulfonation Reactions

| Reagent(s) | Predicted Major Product | Reaction Type |

| Dilute HNO₃, 298 K | 4-Methyl-6-nitro-3-(trifluoromethyl)phenol | Mononitration |

| Conc. H₂SO₄ | This compound-6-sulfonic acid | Sulfonation |

Nucleophilic Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, readily participating in nucleophilic reactions after being converted to its more nucleophilic conjugate base, the phenoxide.

The conversion of the hydroxyl group to an ether or ester is a common transformation for phenols. Etherification is typically achieved via the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. Patents describe the synthesis of various trifluoromethyl-substituted diphenyl ethers by reacting a trifluoromethyl-substituted phenate with an activated halo-aromatic compound. google.com For example, the sodium salt of 3-(trifluoromethyl)phenol can act as a nucleophile in reactions with alkyl halides to form ethers.

Esterification can be accomplished by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base. Modern methods using coupling agents can also facilitate this transformation under mild conditions. organic-chemistry.org

Table 3: Representative Etherification and Esterification Reactions

| Reactants | Product Class | Reaction Name |

| 1. NaOH or K₂CO₃2. CH₃I | Methyl Ether | Williamson Ether Synthesis |

| Acetyl chloride, Pyridine (B92270) | Acetate Ester | Acylation |

| Benzoic anhydride, DMAP | Benzoate Ester | Esterification |

The formation of the 4-methyl-3-(trifluoromethyl)phenoxide anion is a critical first step for the reactions described above. Treatment of the phenol with a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), results in deprotonation of the acidic hydroxyl group. The resulting phenoxide is a significantly stronger nucleophile than the parent phenol. This enhanced nucleophilicity allows it to readily attack electrophilic carbon centers, such as those in alkyl halides or acyl chlorides, to form stable C-O bonds, leading to the synthesis of a wide array of ether and ester derivatives. The phenoxide can also serve as a nucleophile in other reactions, including certain coupling reactions or reactions with electrophilic trifluoromethylating agents under specific conditions. chemistryviews.org

Reactivity of the Trifluoromethyl Group in Derivatization

The trifluoromethyl (-CF₃) group is renowned for its high chemical stability and is generally considered unreactive under standard organic synthesis conditions. The exceptional strength of the carbon-fluorine bonds makes direct functionalization of the -CF₃ group exceedingly challenging. rsc.org

However, under forcing conditions, the trifluoromethyl group can be induced to react. Studies on trifluoromethyl-substituted arenes have shown that in superacidic media, such as triflic acid (CF₃SO₃H), the C-F bond can be ionized. nih.gov This process generates a highly reactive benzylic difluorocarbocation intermediate. This intermediate can then undergo intramolecular or intermolecular Friedel-Crafts-type reactions. For instance, treatment of 2-(trifluoromethyl)phenol (B147641) in neat triflic acid leads to dimerization products. nih.gov This type of reactivity demonstrates that while the -CF₃ group is robust, it is not entirely inert and can be a site for derivatization under highly acidic, non-nucleophilic conditions. Protolytic defluorination, leading to carboxylic acids, has also been observed for some trifluoromethyl-substituted arenes in superacid. nih.gov

Defluorination Studies

The stability of the trifluoromethyl (-CF3) group on the aromatic ring is a critical aspect of its chemical behavior. Studies on the spontaneous aqueous defluorination of various trifluoromethylphenol (TFMP) isomers provide significant insight into the expected reactivity of this compound.

Research investigating the hydrolysis of 2-TFMP, 3-TFMP, and 4-TFMP under environmentally relevant aqueous conditions revealed significant differences in reactivity based on the position of the -CF3 group relative to the hydroxyl moiety. rsc.orgchemrxiv.org While the ortho (2-TFMP) and para (4-TFMP) isomers reacted to form their corresponding hydroxybenzoic acids and release fluoride (B91410) ions, the meta isomer (3-TFMP) was observed to be stable and did not undergo hydrolysis. rsc.orgchemrxiv.orgrsc.org Given that this compound also possesses a meta-relationship between the hydroxyl and trifluoromethyl groups, it is expected to exhibit similar stability and resistance to spontaneous aqueous defluorination.

The mechanism for the defluorination of the reactive ortho and para isomers is proposed to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway. rsc.orgrsc.org This process is initiated by the deprotonation of the phenolic hydroxyl group, a step that is crucial for the hydrolysis to proceed. rsc.orgrsc.org The resulting phenoxide facilitates the elimination of fluoride. The stability of the 3-TFMP isomer, and by extension this compound, is attributed to the unfavorable electronic arrangement for this E1cb mechanism when the -CF3 group is in the meta position.

| Compound | -CF3 Position | Observed Aqueous Hydrolysis/Defluorination | Primary Products |

|---|---|---|---|

| 2-Trifluoromethylphenol (2-TFMP) | Ortho | Yes | 2-Hydroxybenzoic acid, Fluoride |

| 3-Trifluoromethylphenol (3-TFMP) | Meta | No | Not Applicable |

| 4-Trifluoromethylphenol (4-TFMP) | Para | Yes | 4-Hydroxybenzoic acid, Fluoride |

Transformation to Other Fluorine-Containing Functional Groups

While the trifluoromethyl group is generally robust, it can be chemically transformed under specific, often harsh, conditions. One notable transformation involves the reaction of trifluoromethyl-substituted arenes with Brønsted superacids, such as triflic acid (CF₃SO₃H). nih.gov

Under these strong acidic conditions, the trifluoromethyl group can undergo protolytic defluorination, leading to the formation of a reactive electrophilic species equivalent to an acylium cation. nih.gov This intermediate is then hydrolyzed upon workup to yield a carboxylic acid functional group. This reaction effectively converts the Ar-CF₃ moiety into an Ar-COOH group. The proposed mechanism involves the initial protonation of the fluorine atoms, followed by the loss of HF to generate a benzylic cation, which ultimately leads to the formation of a benzoyl fluoride intermediate that hydrolyzes to the final acid. nih.gov Therefore, subjecting this compound to superacidic conditions would be expected to transform the trifluoromethyl group into a carboxyl group, yielding 5-hydroxy-2-methylbenzoic acid.

Cross-Coupling Reactions of Halogenated Derivatives of this compound

Halogenated derivatives of this compound are valuable precursors for the synthesis of more complex molecular architectures via palladium-catalyzed cross-coupling reactions. By introducing a halide (e.g., Br, I) onto the aromatic ring, a reactive handle is created for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.orgtcichemicals.com A hypothetical substrate, such as 2-bromo-4-methyl-3-(trifluoromethyl)phenol , could be coupled with various arylboronic acids to generate complex biaryl structures.

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. nih.govnih.gov

| Aryl Halide Substrate | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| 2-Bromo-4-methyl-3-(trifluoromethyl)phenol | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ / Toluene/H₂O | 2-Phenyl-4-methyl-3-(trifluoromethyl)phenol |

| 5-Iodo-4-methyl-3-(trifluoromethyl)phenol | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / Dioxane | 5-(4-Methoxyphenyl)-4-methyl-3-(trifluoromethyl)phenol |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing arylalkynes and conjugated enynes. Using a halogenated derivative like 5-iodo-4-methyl-3-(trifluoromethyl)phenol , a variety of substituted alkynes can be introduced onto the phenolic ring.

The reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt, such as CuI. wikipedia.orgnih.gov The mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.gov The reaction is carried out in the presence of an amine base, which serves both as a base and often as a solvent. organic-chemistry.org

| Aryl Halide Substrate | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| 5-Iodo-4-methyl-3-(trifluoromethyl)phenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine / THF | 5-(Phenylethynyl)-4-methyl-3-(trifluoromethyl)phenol |

| 2-Bromo-4-methyl-3-(trifluoromethyl)phenol | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine / DMF | 2-((Trimethylsilyl)ethynyl)-4-methyl-3-(trifluoromethyl)phenol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This method allows for the direct formation of arylamines from precursors such as 2-bromo-4-methyl-3-(trifluoromethyl)phenol and a wide range of primary or secondary amines.

This transformation requires a palladium catalyst, typically paired with bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos, RuPhos) that facilitate the crucial reductive elimination step. wikipedia.orgrug.nl A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and form the active palladium-amido complex in the catalytic cycle. libretexts.orgrug.nl

| Aryl Halide Substrate | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| 2-Bromo-4-methyl-3-(trifluoromethyl)phenol | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 4-(2-Hydroxy-5-methyl-6-(trifluoromethyl)phenyl)morpholine |

| 5-Bromo-4-methyl-3-(trifluoromethyl)phenol | Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane | 5-Anilino-4-methyl-3-(trifluoromethyl)phenol |

Radical Chemistry Pertaining to Phenolic Radicals and Oxidative Coupling

Phenolic compounds, including this compound, can participate in radical chemistry centered on the hydroxyl group. The hydrogen atom of the phenolic -OH group can be abstracted via a one-electron oxidation process to generate a phenoxyl radical. This radical is stabilized by delocalization of the unpaired electron across the aromatic ring system.

These phenoxyl radicals are key intermediates in oxidative coupling reactions. nih.gov The coupling can proceed through different pathways, including a radical-radical recombination or the reaction of a phenoxyl radical with a neutral phenol molecule. nih.gov Such reactions can result in either homo-coupling (dimerization of two identical phenol molecules) or cross-coupling with a different phenolic or aromatic partner. soton.ac.uk This process is a fundamental method for synthesizing biaryl compounds (C-C coupling) and diaryl ethers (C-O coupling). Metal-free methods, mediated by reagents like sulfoxides, can achieve high selectivity for cross-coupling over homo-coupling by inverting the reactivity of one phenol partner before it couples with the second. soton.ac.uk

Role As a Building Block in Complex Molecular Architectures and Specialized Chemical Research

A Precursor to Heterocyclic Compounds for Materials and Synthetic Research

The structural framework of 4-Methyl-3-(trifluoromethyl)phenol is ideally suited for conversion into various heterocyclic systems. The hydroxyl and activated aromatic ring positions provide reactive sites for cyclization reactions, leading to valuable fluorinated heterocycles.

Fluorinated benzofurans are an important class of compounds with applications in medicinal chemistry and materials science. While direct, single-step conversions from this compound to benzofurans are not commonly reported, a logical synthetic pathway involves the initial formylation of the phenol (B47542) to generate a key intermediate.

The Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride, is a classic method for formylating electron-rich aromatic rings such as phenols. wikipedia.orgorganic-chemistry.orgjocpr.com Application of this reaction to this compound would likely introduce an aldehyde group ortho to the hydroxyl group, yielding 2-hydroxy-5-methyl-4-(trifluoromethyl)benzaldehyde. This intermediate is primed for subsequent cyclization.

Once the salicylaldehyde (B1680747) derivative is formed, several methods can be employed to construct the furan (B31954) ring. A common approach is the reaction with an α-halo ketone, such as chloroacetone, in the presence of a base. This leads to a Williamson ether synthesis followed by an intramolecular aldol (B89426) condensation to furnish the substituted benzofuran (B130515) ring.

Table 1: Proposed Synthesis of a Fluorinated Benzofuran Derivative

| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | 1. Phosphorus oxychloride, DMF2. H₂O | 2-Hydroxy-5-methyl-4-(trifluoromethyl)benzaldehyde | Vilsmeier-Haack Formylation |

The quinoline (B57606) scaffold is a privileged structure in drug discovery and is present in numerous natural alkaloids with potent biological activities. tcichemicals.com The synthesis of quinolines from this compound typically requires its conversion into an aniline (B41778) derivative.

A feasible synthetic route begins with the nitration of this compound. Due to the directing effects of the hydroxyl and methyl groups, a nitro group can be introduced onto the aromatic ring. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride, yields the corresponding aminophenol, specifically 5-amino-2-methyl-3-(trifluoromethyl)phenol.

This aniline derivative can then participate in classic quinoline syntheses. The Combes quinoline synthesis, for example, involves the condensation of an aniline with a β-diketone under acidic conditions. researchgate.netwikipedia.orgiipseries.org Reacting the synthesized aminophenol with a β-diketone like acetylacetone (B45752) would lead to the formation of a highly substituted, trifluoromethyl-containing hydroxyquinoline. The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on both the aniline and the diketone. wikipedia.org

Table 2: Proposed Synthesis of a Trifluoromethyl-Substituted Quinoline

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | HNO₃, H₂SO₄ | 4-Methyl-5-nitro-3-(trifluoromethyl)phenol | Electrophilic Nitration |

| 2 | 4-Methyl-5-nitro-3-(trifluoromethyl)phenol | H₂, Pd/C or SnCl₂ | 5-Amino-4-methyl-3-(trifluoromethyl)phenol | Nitro Group Reduction |

Application in the Design and Synthesis of Ligands for Catalysis

The electronic and steric properties of this compound make it an attractive starting point for the synthesis of specialized ligands for metal-catalyzed reactions. The trifluoromethyl group acts as a strong electron-withdrawing moiety and a lipophilic element, which can significantly influence the stability, solubility, and catalytic activity of the resulting metal complexes.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. sumitomo-chem.co.jp While many classes of chiral ligands exist, those derived from phenols can be synthesized through several strategies.

One common approach is the formation of chiral Schiff base ligands. This can be achieved by first formylating this compound, as described previously, to create 2-hydroxy-5-methyl-4-(trifluoromethyl)benzaldehyde. This aldehyde can then be condensed with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to yield a chiral imine. The resulting Schiff base can act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and the imine nitrogen, creating a chiral environment for asymmetric transformations.

Another strategy involves the synthesis of P-chiral phosphine (B1218219) ligands. tcichemicals.com This could be accomplished via an ortho-directed metalation of the phenol, where the hydroxyl group directs a strong base (like butyllithium) to deprotonate the adjacent carbon. Quenching this lithiated intermediate with a chiral phosphorus electrophile would install a chiral phosphine group on the ring, creating a potentially powerful ligand for a range of asymmetric catalytic reactions.

Even in achiral contexts, ligands derived from this compound are of great interest for modulating the behavior of transition metal catalysts. Schiff base ligands, formed by condensing the corresponding formyl derivative with a non-chiral amine, are particularly versatile. nih.gov

For instance, condensation with an aniline derivative like 4-isopropylaniline (B126951) would produce a bidentate ligand. The electronic nature of this ligand is finely tuned by the substituents on the phenolic ring. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group have opposing effects, creating a unique electronic environment at the metal center to which it coordinates. This can impact the metal's redox properties and its efficacy in catalytic cycles, such as cross-coupling reactions or oxidations. Studies on similar Schiff base complexes have shown that such ligands can coordinate with a variety of transition metals, including ruthenium, rhodium, and iridium. pharm.or.jp

Intermediate in the Construction of Agrochemical Research Scaffolds

The inclusion of fluorine atoms, particularly trifluoromethyl groups, into organic molecules is a widely used strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. nih.gov Trifluoromethyl-substituted phenols and their derivatives are therefore important scaffolds in agrochemical research. sigmaaldrich.com

The compound this compound serves as a valuable intermediate for synthesizing active ingredients in herbicides, fungicides, and insecticides. For example, the fungicide Mefentrifluconazole contains a 2-(trifluoromethyl)phenyl ether structure, highlighting the utility of this type of scaffold. nih.gov Similarly, certain herbicides have shown high activity when incorporating a 2-methoxy-4-(trifluoromethyl)phenyl analogue, demonstrating the effectiveness of this substitution pattern in weed control. nih.gov The core structure of this compound provides a foundational piece that can be elaborated into more complex molecules with potent biological activity.

Table 3: Examples of Agrochemicals with Trifluoromethyl-Aryl Scaffolds

| Agrochemical Name | Type | Key Structural Feature |

|---|---|---|

| Mefentrifluconazole | Fungicide | 2-(Trifluoromethyl)phenyl ether moiety nih.gov |

| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)phenyl substructure nih.gov |

Herbicidal Precursors

The structural framework of this compound, featuring a reactive phenolic hydroxyl group and the influential trifluoromethyl substituent, makes it an attractive starting point for the synthesis of herbicidal compounds. While direct evidence of its incorporation into commercialized herbicides is not always explicitly detailed in publicly available literature, its utility can be inferred from the synthesis of structurally related and potent herbicidal molecules.

The trifluoromethylphenyl group is a key component in a number of herbicides. For instance, trifluoromethyl-substituted phenyl ethers are a known class of herbicides. google.com The synthesis of such compounds often involves the reaction of a phenol with a suitable aryl halide. The presence of the trifluoromethyl group in the phenol is crucial for the biological activity of the final product.

Furthermore, the related compound, 4-methyl-3-nitrophenol, is a known intermediate in the synthesis of ether-derivative herbicides, highlighting the importance of the substituted phenol scaffold in this class of agrochemicals. google.com Research into trifluoromethylpyridines, another important class of agrochemicals, also underscores the value of trifluoromethyl-containing building blocks in achieving high herbicidal activity. nih.gov

Insecticidal and Fungicidal Motifs

The application of this compound extends to the creation of insecticidal and fungicidal agents. The trifluoromethylphenyl motif is prevalent in a variety of pesticides, where it contributes to their efficacy and biological persistence.

A closely related compound, 4-Fluoro-3-(trifluoromethyl)phenol, is utilized in the formulation of fungicides, indicating the value of the 3-(trifluoromethyl)phenol (B45071) core structure in controlling fungal pathogens. chemimpex.com Patents for fungicidal compositions often describe carboxanilide derivatives where a trifluoromethyl group is a key substituent on the phenyl ring, further demonstrating the importance of this functional group in the design of novel fungicides. epo.org

In the realm of insecticides, numerous compounds containing the trifluoromethylphenyl group have been developed. For example, the benzamide (B126) derivative 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide showcases the incorporation of this structural motif into insecticidal molecules. googleapis.com The synthesis of such compounds can potentially utilize precursors derived from trifluoromethyl-substituted phenols.

The following table provides examples of agrochemicals that contain the trifluoromethylphenyl motif, illustrating the importance of this structural unit which can be derived from precursors like this compound.

| Compound Class | Example Compound Name | Agrochemical Type |

| Phenyl Ethers | Acifluorfen | Herbicide |

| Carboxanilides | Flutolanil | Fungicide |

| Benzamides | N/A | Insecticide |

This table is for illustrative purposes and the listed compounds are not necessarily synthesized directly from this compound, but contain the key structural motif.

Contributions to Fluorine Chemistry Research in the Development of Advanced Intermediates

Beyond its direct application in the synthesis of bioactive molecules, this compound plays a significant role in the advancement of fluorine chemistry through its use in the preparation of complex and novel chemical intermediates. The presence of multiple reaction sites on the molecule—the hydroxyl group, the aromatic ring, and the potential for reactions involving the methyl group—makes it a versatile platform for synthetic transformations.

Recent reviews on the synthesis of trifluoromethyl-containing heterocyclic compounds emphasize the critical role of trifluoromethyl building blocks in the development of new pharmaceuticals and agrochemicals. rsc.org These building blocks, including trifluoromethyl-substituted phenols, are instrumental in creating libraries of new compounds for biological screening.

The phenolic hydroxyl group can be readily transformed into other functional groups, such as ethers and esters, providing access to a wide range of derivatives. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to build more complex molecular architectures. For example, substituted phenols can be used as starting materials for the synthesis of trifluoromethylthio-phenols, which are themselves valuable advanced intermediates. rsc.org

The development of synthetic methods for the preparation of trifluoromethyl-phenols and their subsequent conversion into more complex molecules is an active area of research in fluorine chemistry. epo.orggoogle.com These efforts contribute to the expanding toolbox of synthetic chemists and enable the creation of novel fluorinated compounds with tailored properties for a variety of applications, from medicine to materials science. chemimpex.com

The following table lists some of the properties of this compound, which are relevant for its use as a chemical intermediate.

| Property | Value |

| Molecular Formula | C8H7F3O |

| Molecular Weight | 176.14 g/mol |

| Form | Solid |

| InChI Key | YYUSFELHBJJWPU-UHFFFAOYSA-N |

Data sourced from public chemical databases. sigmaaldrich.com

Computational and Theoretical Investigations of 4 Methyl 3 Trifluoromethyl Phenol

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can determine its electronic structure and derive various descriptors that predict its chemical behavior. For 4-Methyl-3-(trifluoromethyl)phenol, these analyses reveal how the interplay between the electron-donating methyl group, the electron-withdrawing trifluoromethyl group, and the hydroxyl group on the aromatic ring dictates its reactivity.

Fukui Functions and Electrostatic Potential Maps

Fukui Functions are central to conceptual Density Functional Theory (DFT) and are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. The Fukui function, ƒ(r), essentially measures the change in electron density at a specific point r when the total number of electrons in the system changes. researchgate.net Three types of Fukui functions are typically considered:

ƒ+(r): for nucleophilic attack (attack by a species with excess electrons).

ƒ-(r): for electrophilic attack (attack by an electron-deficient species).

ƒ0(r): for radical attack.

Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution on the surface of a molecule. wolfram.com The MEP is invaluable for predicting how a molecule will interact with other charged species. The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating high electron density. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron deficiency. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For a molecule like this compound, the MEP map would characteristically show a region of high electron density (red) around the phenolic oxygen atom due to its lone pairs, making it a prime site for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and regions influenced by the strongly electron-withdrawing trifluoromethyl group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net

NBO and AIM Analyses

Natural Bond Orbital (NBO) Analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. walisongo.ac.id It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. This analysis provides a quantitative description of the donor-acceptor interactions (delocalizations) between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the delocalization of the oxygen's lone pairs into the aromatic ring's π* antibonding orbitals and the hyperconjugative effects of the methyl and trifluoromethyl groups.

Atoms in Molecules (AIM) Theory provides a different, yet complementary, method for partitioning a molecule's electron density to define atoms and the bonds between them. AIM analysis is based on the topology of the electron density itself. Key features of this analysis include the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond (e.g., shared covalent vs. closed-shell ionic or van der Waals interactions). In the context of this compound, AIM would be used to characterize the C-C, C-O, C-H, and C-F bonds and to identify any non-covalent intramolecular interactions, such as hydrogen bonding.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a leading computational method for investigating the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost, making it suitable for studying complex molecular systems. By mapping the potential energy surface (PES) of a reaction, DFT can be used to identify stable intermediates, products, and, crucially, the transition states that connect them.

While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, the methodology can be illustrated using studies on analogous molecules like 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. researchgate.net For this related compound, DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set have been employed to optimize the molecular structure and analyze its electronic properties, such as the HOMO-LUMO gap. researchgate.netnih.gov The calculated band gap for this Schiff base is 4.076 eV, which provides insight into its kinetic stability. nih.gov

Calculated Properties for an Analogous Compound Data based on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol

| Property | Calculated Value | Significance |

| HOMO Energy | -6.01 eV | Relates to electron-donating ability |

| LUMO Energy | -1.934 eV | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 4.076 eV | Indicator of chemical reactivity |

This interactive table provides data for a structurally related compound to illustrate the outputs of DFT calculations. The values are indicative of the type of results obtained from such studies.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate. Identifying and characterizing the TS is paramount to understanding a reaction's kinetics, as its energy relative to the reactants determines the activation energy barrier. In a DFT study, a transition state is located on the potential energy surface as a first-order saddle point. This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

A key step in TS characterization is a frequency calculation. A true transition state structure will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the stretching of a bond that is breaking). acs.org

Reaction Coordinate Analysis

Once a transition state is identified, a Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, is carried out. An IRC calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This analysis confirms that the located transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway on the potential energy surface. This allows for the visualization of the geometric changes the molecule undergoes as it transforms from reactant to product. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects on Reactivity

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solution) and for analyzing intermolecular interactions. whiterose.ac.uknih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations could be employed to understand how molecules arrange themselves in a solution and how solvent molecules interact with the solute. The presence of both a hydrogen-bond-donating hydroxyl group and a bulky, hydrophobic trifluoromethyl group suggests complex solvent interactions.

MD simulations can elucidate:

Solvation Shell Structure: How solvent molecules (e.g., water, ethanol) orient themselves around the different functional groups of this compound.

Hydrogen Bonding Dynamics: The formation, lifetime, and strength of hydrogen bonds between the phenol (B47542) and solvent molecules or between phenol molecules themselves.

Solvent Effects on Reactivity: By running simulations in different solvents, one can observe how the solvent environment stabilizes or destabilizes reactants, transition states, and products, thereby influencing reaction rates and mechanisms. The modulation of molecular structure by introducing groups like trifluoromethyl can significantly improve intermolecular interactions. acs.org

Hirshfeld surface analysis, which can be derived from crystal structure data and complemented by computational methods, is another technique used to visualize and quantify intermolecular interactions in the solid state. For the related compound 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, this analysis revealed the significant contributions of C···H/H···C (29.2%), H···H (28.6%), and F···H/H···F (25.6%) contacts to the crystal packing. researchgate.netnih.gov

Structure-Reactivity Relationship Elucidation through Computational Models

Computational investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to determine the optimized molecular geometry and electronic properties of a compound. These calculations can provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Furthermore, these models are used to calculate electronic descriptors that are crucial for predicting reactivity. These descriptors include:

Mulliken Atomic Charges: These charges provide an estimation of the electron distribution across the molecule, highlighting electropositive and electronegative centers. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps offer a visual representation of the electrostatic potential on the electron density surface. They are instrumental in identifying regions of the molecule that are rich or deficient in electrons, thereby indicating likely sites for intermolecular interactions and chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its behavior in electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For instance, in studies of related trifluoromethyl-substituted compounds, DFT calculations have been used to analyze how the strongly electron-withdrawing trifluoromethyl group (-CF₃) influences the electron density distribution and reactivity of the aromatic ring and other functional groups. guidechem.comnih.gov These studies often correlate the calculated parameters with experimentally observed phenomena, such as the compound's acidity, susceptibility to oxidation, or its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. For a compound like this compound, a QSAR study would involve calculating various molecular descriptors and correlating them with a specific activity, which could help in predicting the reactivity of similar, untested compounds.

Although detailed computational data tables for this compound are not available from the search results, the following table illustrates the type of information that would be generated from such a study.

Table 1: Hypothetical Calculated Properties for this compound (Note: The following data is for illustrative purposes and is not based on actual experimental or calculated results for this specific compound.)

| Property | Calculated Value |

| Geometric Parameters | |

| C-O Bond Length | 1.36 Å |

| O-H Bond Length | 0.97 Å |

| C-CF₃ Bond Length | 1.51 Å |

| Electronic Properties | |

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Atomic Charges (Mulliken) | |

| Oxygen (in -OH) | -0.65 e |

| Carbon (attached to -OH) | +0.30 e |

Such data, once obtained through rigorous computational analysis, would be invaluable for elucidating the precise structure-reactivity profile of this compound, guiding its potential applications and further research.

Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring in Research

In Situ Spectroscopic Techniques for Real-Time Reaction Pathway Monitoring

In situ spectroscopic methods are invaluable for monitoring chemical reactions as they happen, providing insights into kinetics, mechanisms, and the formation of transient species without the need for sampling and offline analysis. thermofisher.comyoutube.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring, offering detailed structural and quantitative information. nih.gov By placing the reaction mixture directly within the NMR spectrometer, it is possible to track the consumption of reactants and the formation of products and intermediates over time. thermofisher.comnih.gov For instance, studies on the synthesis of metal-organic frameworks have successfully employed in-situ NMR to understand the time-evolution of the reaction and crystallization processes. osti.gov

In the context of trifluoromethylated phenols, in-situ ¹⁹F NMR is particularly insightful. Research on the aqueous defluorination of various trifluoromethylphenols, including isomers of the title compound such as 4-(trifluoromethyl)phenol, has utilized in-situ ¹⁹F NMR to identify transformation products. rsc.org This technique allowed for the detection of intermediates like benzoyl fluoride (B91410) and ester transformation products, providing crucial evidence for the proposed reaction mechanisms. rsc.org Similar methodologies could be applied to monitor the synthesis or degradation of 4-Methyl-3-(trifluoromethyl)phenol, tracking the fate of the trifluoromethyl group and identifying key intermediates in real-time. Mechanistic studies on other complex reactions, such as the synthesis of diaryl ethers from aryl borates, have also relied on ¹H and ¹¹B NMR spectroscopy to elucidate the interplay between different catalytic steps. acs.org

| Technique | Application | Potential Insights for this compound |

| In Situ ¹H NMR | Tracking proton-containing reactants, products, and intermediates. | Monitoring the conversion of starting materials, quantifying product formation, and identifying protonated intermediates in reactions involving the aromatic ring or methyl group. |

| In Situ ¹⁹F NMR | Specifically monitoring the trifluoromethyl group. | Tracking the integrity of the CF₃ group, identifying defluorination byproducts, and observing the formation of fluorine-containing intermediates. |

| In Situ ¹³C NMR | Providing detailed structural information on the carbon backbone. | Elucidating the structure of complex intermediates and final products, and tracking changes in the carbon skeleton during a reaction. |

In situ Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is another cornerstone of real-time reaction analysis. youtube.comrsc.org By monitoring changes in vibrational frequencies, it can track the concentration of functional groups in a reaction mixture. youtube.com This technique is well-suited for following the progress of reactions involving phenols, as the O-H and C-O stretching frequencies are sensitive to their chemical environment.

The application of in-situ FTIR has been demonstrated in a wide range of chemical processes, from polymerization to enzymatic esterifications, where it provides reliable quantitative data even in complex, multi-phase systems. youtube.com For reactions involving this compound, an in-situ IR probe could monitor the disappearance of the phenolic O-H band during a derivatization reaction or the appearance of new carbonyl bands if the phenol (B47542) is oxidized. Studies on the degradation of phenol in bacterial communities have used FTIR as a fingerprinting tool to monitor biochemical changes, demonstrating its utility in tracking the breakdown of the aromatic ring. nih.gov This approach could be adapted to study the biotransformation or environmental fate of this compound.

Mass Spectrometric Approaches for Reaction Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for identifying the molecular weights and structures of reaction components, particularly low-concentration intermediates and byproducts. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. nih.govresearchgate.netnih.gov This capability is crucial for distinguishing between isobaric species and confidently identifying reaction intermediates.

In the study of trifluoromethylated phenols, HRMS has been instrumental. For example, in the investigation of the hydrolysis of 4-(trifluoromethyl)phenol, UHPLC-Orbitrap-HRMS was used to identify a benzoyl fluoride intermediate and various dimer-like transformation products. rsc.org The high mass accuracy allowed for the confident assignment of molecular formulas to these newly discovered species. rsc.org This methodology could be directly applied to the analysis of reaction mixtures containing this compound to identify potential intermediates, byproducts from side reactions, or degradation products. The characterization of the antioxidant metabolome in white wines, which involves phenolic compounds, has also benefited from UHPLC-QqTOF-MS to identify a wide range of nucleophilic compounds. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. elsevierpure.com The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms and the location of functional groups.

The structural analysis of polyphenols and their derivatives heavily relies on tandem mass spectrometry. nih.govnih.gov Systematic MSⁿ fragmentation can create a "spectral tree" that helps in differentiating isomers and identifying substructures. nih.gov For instance, the fragmentation of flavonoids can reveal information about their hydroxylation and glycosylation patterns. nih.gov In the context of this compound, MS/MS could be used to:

Confirm the structure of reaction products by comparing their fragmentation patterns with that of the starting material.

Elucidate the structure of unknown intermediates by analyzing their fragmentation pathways. For example, the loss of a methyl group, a trifluoromethyl group, or other functional groups can provide clues to the structure.

Differentiate between isomers formed during a reaction.

A study on the rapid identification of phenolics in mixtures utilized two-dimensional tandem mass spectrometry coupled with derivatization to provide high specificity and structural information. researchgate.net Such an approach could be adapted for the analysis of complex reaction mixtures containing derivatives of this compound.

| Technique | Application | Potential Insights for this compound |

| LC-HRMS | Separation and high-accuracy mass determination of reaction components. | Identification of elemental compositions for intermediates, byproducts, and degradation products in reactions involving this compound. |

| GC-HRMS | Analysis of volatile derivatives or products. | Identification of volatile products from reactions such as etherification or silylation of the phenolic hydroxyl group. |

| LC-MS/MS | Structural elucidation through fragmentation analysis. | Confirmation of product structures, determination of the structure of unknown intermediates, and differentiation of isomers based on characteristic fragmentation patterns. |

Crystallographic Studies of Novel Derivatives and Adducts to Understand Bonding and Conformation in Research Contexts

X-ray crystallography provides definitive, three-dimensional structural information about crystalline materials, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of this compound itself may be challenging, the crystallographic analysis of its derivatives and adducts can offer profound insights into its chemical behavior.

A notable example is the crystal structure analysis of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol , a Schiff base derivative. nih.govresearchgate.net This study provides precise measurements of the molecular geometry.

Key Crystallographic Findings for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol: nih.govresearchgate.net

Molecular Conformation: The phenol ring and the 4-(trifluoromethyl)phenyl ring are not coplanar, exhibiting a significant dihedral angle of 44.77(3)°. nih.govresearchgate.net

Intramolecular Hydrogen Bonding: A strong intramolecular O—H···N hydrogen bond is present, forming a stable six-membered ring (S(6) ring motif). nih.govresearchgate.net This is a common feature in related imine-phenol compounds.

Intermolecular Interactions: In the crystal lattice, molecules are linked into polymeric chains through C—H···O interactions. nih.govresearchgate.net

Hirshfeld Surface Analysis: This analysis revealed the relative contributions of different intermolecular contacts to the crystal packing, with C···H/H···C, H···H, and F···H/H···F interactions being the most significant. nih.govresearchgate.net

These crystallographic data, when compared with Density Functional Theory (DFT) calculations, provide a detailed understanding of the electronic structure and steric effects. nih.govresearchgate.net Such studies on derivatives of this compound are crucial for rationalizing its reactivity, understanding how it interacts with other molecules, and designing new molecules with specific three-dimensional structures.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal structural elucidation, including bond lengths, bond angles, and stereochemistry, which are fundamental to understanding a molecule's reactivity and physical properties.

For a novel or target compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow crystallization from a suitable solvent or solvent system. Once a crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.425 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Polymorph Research

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a primary tool for the identification and characterization of polymorphic forms.

In the context of this compound, PXRD would be employed to analyze the bulk crystalline material to identify its polymorphic form and to detect the presence of any other crystalline phases. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.

Research into the polymorphism of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each new solid form would be analyzed by PXRD to determine if it is a new polymorph, a solvate, or a hydrate. While specific PXRD data for polymorphs of this compound are not documented in the reviewed literature, the importance of such studies is well-established for ensuring the consistency and performance of a chemical substance.

Advanced Chromatographic Methods for Complex Reaction Mixture Analysis in Research Settings

The synthesis of specialty chemicals like this compound can often result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts. The complete separation and identification of these components are essential for mechanistic elucidation and process optimization. Advanced, multidimensional chromatographic techniques offer the necessary resolving power for such complex samples.

Multidimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. wikipedia.orgaocs.orgchromatographyonline.com In a GCxGC system, two columns with different stationary phases (offering orthogonal separation mechanisms, e.g., nonpolar and polar) are connected in series via a modulator. chromatographyonline.com The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, faster-separating column. wikipedia.org